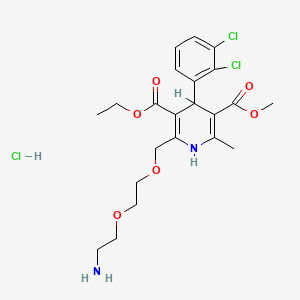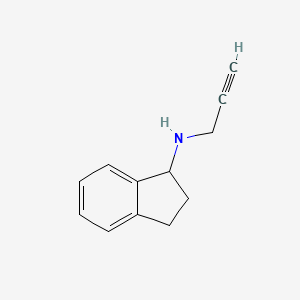
N-2-Propynyl-1-indanamine
Overview
Description
N-2-Propynyl-1-indanamine, also known as N-methyl-N-2-propynyl-1-indanamine, is an organic compound with the molecular formula C13H15N . It belongs to the class of organic compounds known as indanes, which consist of a cyclopentane fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring fused to a benzene ring, with a propynyl and an amine group attached . The IUPAC name is N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine . The molecular weight is 185.26 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Approach : 2-Indanamine, a related compound to N-2-Propynyl-1-indanamine, has been synthesized using indene, formic acid, and hydrogen peroxide through addition reaction, elimination reaction, oximation, and reduction. This method offers a reasonable yield and easy availability of starting materials (Zheng Rui, 2011).
- Indanamine Derivatives : The synthesis of 3-phenyl-1-indanamine, a derivative displaying biological activities, involves a diastereoselective ring contraction of 1,2-dihydronaphthalenes. This method generalizes the approach to obtain indans (L. F. Silva et al., 2007).
Application in Analytical Techniques
- Selective Extraction Techniques : N-Methyl-1-phenyl-2-propanamine, structurally similar to this compound, is used in selective extraction techniques like solid-phase extraction using molecular imprinted polymer-based sorbents. This enhances the sensitivity of GC/MS methods in forensic and clinical toxicology (V. N. Bykov et al., 2017).
Synthesis of Derivatives and Analogs
- N-Alkyl Diarylamines and N-Acylcyclopenta Derivatives : Synthesis of N-alkyl-N-aryl-5-indanamines, which are derivatives of indanamine, involves N-alkylation and N-phenylation processes. These compounds are potential intermediates for further pharmaceutical applications (F. Chatel et al., 2002).
- Cobalt-Catalyzed Synthesis : A Co(I)-catalyzed [3 + 2] annulation process for synthesizing indanamines has been developed. This method allows the creation of various indanamine structures with diverse substitutions, demonstrating the versatility in indanamine synthesis (J. Paul et al., 2018).
- Palladium(0)-Catalyzed Arylation : The synthesis of 1-indanols and 1-indanamines via intramolecular palladium(0)-catalyzed C(sp3)-H arylation, despite steric challenges, showcases the potential for creating complex indanamine derivatives (Simon Janody et al., 2014).
Drug Development and Regulatory Perspectives
- Botanical Drug Development : While not directly related to this compound, the process of botanical drug development, including investigational new drug applications (IND), provides insights into the regulatory landscape that impacts the development of new compounds, including indanamine derivatives (Charles Wu et al., 2020).
- Historical Perspective on Drug Discovery : Understanding the evolution of drug discovery, including the role of molecular biology and genomics, provides context for the development of new compounds like this compound (J. Drews, 2000).
Mechanism of Action
Target of Action
Racemic rasagiline, also known as N-(2-Propynyl)-2,3-dihydroinden-1-amine, primarily targets monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . It binds to MAO, inhibiting its activity, which leads to an increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This results in improved regulation of mood and cognition, and it also provides symptomatic relief in conditions like Parkinson’s disease .
Biochemical Pathways
The inhibition of MAO by rasagiline impacts several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters, leading to increased concentrations of these neurotransmitters in the brain . This can help to alleviate symptoms in diseases characterized by low levels of these neurotransmitters, such as Parkinson’s disease .
Pharmacokinetics
Rasagiline has a bioavailability of 36% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of rasagiline is approximately 3 hours . It is excreted through both the kidneys and feces .
Result of Action
The primary result of rasagiline’s action is the increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This can lead to improvements in mood, cognition, and motor control, particularly in individuals with Parkinson’s disease .
Action Environment
The action of rasagiline can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 can impact the metabolism and efficacy of rasagiline . Additionally, the drug’s action can be affected by the patient’s liver function, as rasagiline is metabolized in the liver .
Biochemical Analysis
Biochemical Properties
N-(2-Propynyl)-2,3-dihydroinden-1-amine interacts with various enzymes and proteins. As a MAO-B inhibitor, it plays a role in biochemical reactions by inhibiting the activity of the enzyme MAO-B . This enzyme is involved in the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . The inhibition of MAO-B by N-(2-Propynyl)-2,3-dihydroinden-1-amine can lead to an increase in the levels of these neurotransmitters, which can have various effects on cellular function .
Cellular Effects
The effects of N-(2-Propynyl)-2,3-dihydroinden-1-amine on cells are largely related to its impact on neurotransmitter levels. By inhibiting MAO-B, it can increase the levels of certain neurotransmitters in the brain, which can influence various cellular processes . For example, it has been shown to have neuroprotective effects against dopaminergic toxins .
Molecular Mechanism
The molecular mechanism of action of N-(2-Propynyl)-2,3-dihydroinden-1-amine involves its binding to the enzyme MAO-B, leading to the inhibition of this enzyme . This can result in increased levels of certain neurotransmitters, as the breakdown of these neurotransmitters is reduced . The compound also appears to have antioxidant activity, which may contribute to its neuroprotective effects .
Metabolic Pathways
N-(2-Propynyl)-2,3-dihydroinden-1-amine is involved in the metabolic pathway related to the breakdown of catecholamines and serotonin, due to its inhibition of the enzyme MAO-B
Properties
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861335 | |
| Record name | Racemic rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-50-9 | |
| Record name | Racemic rasagiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rasagiline, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)
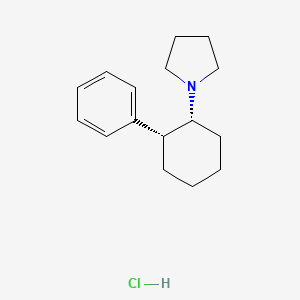
![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)
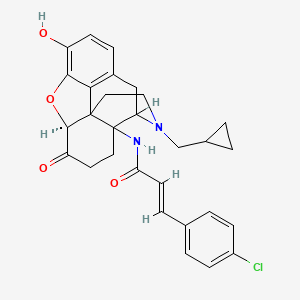

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)


![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
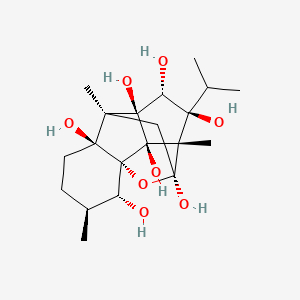
![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B1680356.png)
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)
